N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-16-10-12-27(13-11-16)32(29,30)21-8-6-19(7-9-21)23(28)26-24-25-22(15-31-24)20-5-4-17(2)18(3)14-20/h4-9,14-16H,10-13H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPHRFIIJINFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, a compound characterized by its unique thiazole and sulfonamide moieties, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antitumor Activity
Recent studies have indicated that compounds with similar thiazole structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest.
-
Mechanism of Action :
- Thiazole-based compounds often interact with multiple cellular pathways, including those related to apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels).
- The activation of caspases and modulation of Bcl-2 family proteins are critical in mediating these effects.
- Case Study :
Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory properties. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines, which play a pivotal role in inflammatory responses.
- Mechanism :
- By inhibiting enzymes such as COX (Cyclooxygenase), these compounds can reduce the synthesis of prostaglandins, leading to decreased inflammation.
- Research Findings :
Biological Activity Summary Table
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses, but comprehensive studies are needed to confirm this.
-
In Vivo Studies :
- Animal models have been used to assess acute and chronic toxicity, with findings indicating no significant adverse effects at doses that exert therapeutic benefits.
- Safety Profile :
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar analogs, focusing on substituents, molecular properties, and reported findings:
Key Structural and Functional Insights
Substituent Effects on Thiazole Ring
- Positional Isomerism : The target compound’s 3,4-dimethylphenyl group at thiazole position 4 contrasts with 2,5-dimethylphenyl in 2D216. The latter’s substituents may enhance NF-κB activation due to reduced steric hindrance .
Sulfonyl Group Modifications
- Ring Size : Azepane (7-membered) vs. piperidine (6-membered) sulfonyl groups influence lipophilicity and metabolic stability. Azepane’s larger ring may reduce enzymatic degradation .
- Electron-Withdrawing Groups : Chlorophenylsulfonyl () increases polarity compared to alkylpiperidine sulfonyls, affecting solubility .
Spectral Validation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and what critical reaction parameters influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonylation and coupling with the benzamide moiety. Key steps include:
- Thiazole ring synthesis : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Sulfonylation : Reaction with 4-methylpiperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) at 0–25°C .
- Critical parameters : Temperature control (exothermic sulfonylation), solvent purity (anhydrous conditions for sulfonylation), and stoichiometric ratios (excess sulfonyl chloride to drive reaction completion).
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.5 ppm; piperidinyl protons at δ 1.4–2.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₆N₃O₃S₂) with <5 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (zone of inhibition >10 mm indicates significance) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., IC₅₀ <10 µM in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ values compared to reference inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Strategy : Systematically modify substituents and evaluate effects:
- Thiazole ring : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Sulfonamide group : Substitute 4-methylpiperidine with morpholine or piperazine to alter hydrophilicity and target binding .
- Benzamide moiety : Introduce halogen substituents (e.g., -F, -Cl) to improve metabolic stability .
- Data analysis : Use multivariate regression models to correlate substituent properties (Hammett σ, LogP) with bioactivity .
Q. What computational approaches are suitable for predicting target interactions and binding modes?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or EGFR kinase. Prioritize poses with Glide scores <−6.0 kcal/mol .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bonds with sulfonyl oxygen, π-π stacking with thiazole) .
Q. How can contradictory data from biological assays (e.g., inconsistent IC₅₀ values) be resolved?
- Troubleshooting steps :
- Assay validation : Confirm cell line authenticity (STR profiling) and reagent purity (HPLC >95%) .
- Dose-response curves : Use 8–10 concentration points and nonlinear regression (GraphPad Prism) to minimize variability .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Process optimization :
- Continuous flow chemistry : Enhance reproducibility of sulfonylation by controlling residence time and temperature .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of key intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
